molecular formula C10H5BrF3NO B11717868 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone

1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone

Katalognummer: B11717868
Molekulargewicht: 292.05 g/mol
InChI-Schlüssel: MEQBSLJXHYWUFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of a brominated indole moiety and a trifluoromethyl ketone group

Vorbereitungsmethoden

The synthesis of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone typically involves the reaction of 7-bromoindole with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the trifluoromethyl ketone group. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl ketone group to a hydroxyl group.

    Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The brominated indole moiety may also interact with biological receptors, influencing various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

    1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanone: Similar structure but with a trichloromethyl group instead of a trifluoromethyl group.

    2-(7-Bromo-3-indolyl)-2-oxoacetic acid: Contains an oxoacetic acid group instead of a trifluoromethyl ketone group.

The uniqueness of this compound lies in its trifluoromethyl ketone group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C10H5BrF3NO

Molekulargewicht

292.05 g/mol

IUPAC-Name

1-(7-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H5BrF3NO/c11-7-3-1-2-5-6(4-15-8(5)7)9(16)10(12,13)14/h1-4,15H

InChI-Schlüssel

MEQBSLJXHYWUFU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)NC=C2C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.